N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-ethylthiophene-2-sulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the indole, thiophene, and sulfonamide moieties. The exact structure would depend on the specific positions of these groups within the molecule .
Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with amines or alcohols to form substituted sulfonamides or sulfonate esters, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .
Mechanism of Action
Target of Action
The primary target of this compound, also known as F5099-0321 or VU0635738-1, is Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a critical step in protein synthesis.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of Methionine aminopeptidase 1 by this compound can affect various biochemical pathways, particularly those involving protein synthesis. By preventing the removal of the initiator methionine, the compound can disrupt the normal functioning of these pathways .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biochemical pathways it affects. Given its target, the compound could potentially influence protein synthesis and, consequently, various cellular functions .
Safety and Hazards
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-5-15-8-9-17(25-15)26(23,24)20-14-7-6-13-10-11-21(16(13)12-14)18(22)19(2,3)4/h6-9,12,20H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMYEEKBVLAOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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